Lithium chromate dihydrate

説明

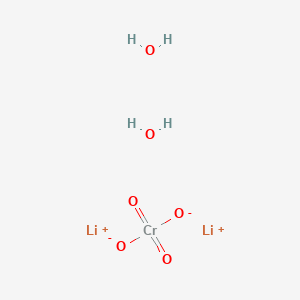

Lithium chromate dihydrate is an inorganic compound with the chemical formula Li₂CrO₄·2H₂O. It is a yellow crystalline solid that is highly soluble in water. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Lithium chromate dihydrate can be synthesized through the reaction of lithium carbonate (Li₂CO₃) with chromic acid (H₂CrO₄). The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the dihydrate form.

Industrial Production Methods: In industrial settings, this compound is produced by reacting lithium hydroxide (LiOH) with chromium trioxide (CrO₃) in water. The reaction is exothermic and requires careful control of temperature and pH to ensure the formation of the desired product. The solution is then crystallized to obtain this compound.

Types of Reactions:

Oxidation-Reduction Reactions: this compound can undergo redox reactions where the chromium in the compound changes its oxidation state.

Precipitation Reactions: When mixed with solutions containing barium or lead ions, this compound forms insoluble precipitates of barium chromate or lead chromate.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

Reducing Agents: Sodium sulfite (Na₂SO₃) and iron(II) sulfate (FeSO₄) are typical reducing agents.

Major Products Formed:

Chromium(III) Compounds: Reduction reactions often yield chromium(III) compounds.

Insoluble Chromates: Precipitation reactions result in the formation of insoluble chromates like barium chromate (BaCrO₄).

科学的研究の応用

Industrial Applications

Corrosion Inhibition

- Aerospace Industry : Lithium chromate dihydrate is extensively used as a corrosion inhibitor for aluminum and magnesium alloys. Its chromate ions form a protective layer on metal surfaces, reducing corrosion rates significantly.

- Comparison with Other Chromates : While sodium chromate and potassium chromate also serve as corrosion inhibitors, this compound offers higher solubility, which enhances its effectiveness in aqueous environments .

Catalysis

- This compound has been investigated as a catalyst for various organic reactions. Its oxidative properties facilitate electron transfer processes essential for chemical transformations, making it a candidate for reactions requiring strong oxidizing agents .

Scientific Research Applications

Analytical Chemistry

- The compound is utilized as a reagent in analytical chemistry for the detection and quantification of various substances due to its reactive nature. It serves as an oxidizing agent in titrations and other analytical methods.

Biological Studies

- Staining Techniques : In biological research, this compound is employed in staining protocols to enhance the visibility of cellular structures under microscopy.

- Enzyme Interaction Studies : Research indicates that this compound can inhibit enzymes that require magnesium as a co-factor. This property may have implications for studying mood disorders and neurodegenerative diseases by affecting critical biochemical pathways .

Medical Research Applications

Research is ongoing into the potential use of this compound in targeted drug delivery systems. Its unique chemical properties may allow it to be utilized in designing carriers for therapeutic agents, although further studies are required to evaluate its safety and efficacy.

Safety and Environmental Considerations

This compound is classified as hazardous due to its potential carcinogenic effects associated with chromium(VI) compounds. Prolonged exposure can lead to severe health issues, including respiratory problems and skin irritations . Therefore, handling this compound requires strict safety protocols to minimize exposure risks.

作用機序

The mechanism by which lithium chromate dihydrate exerts its effects is primarily through its oxidative properties. The chromium(VI) in the compound acts as a strong oxidizing agent, facilitating electron transfer reactions. This property is exploited in various chemical processes, including organic synthesis and analytical chemistry.

類似化合物との比較

Sodium Chromate (Na₂CrO₄): Similar in its oxidative properties but differs in solubility and reactivity.

Potassium Chromate (K₂CrO₄): Also an oxidizing agent but has different solubility characteristics.

Ammonium Dichromate ((NH₄)₂Cr₂O₇): Used in similar applications but has a different chemical structure and reactivity.

Uniqueness: Lithium chromate dihydrate is unique due to its high solubility in water and its ability to form stable dihydrate crystals. This makes it particularly useful in applications requiring precise control over concentration and reactivity.

生物活性

Lithium chromate dihydrate (Li₂CrO₄·2H₂O) is an inorganic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including materials science, medicine, and industrial processes. This article delves into the biological activity of this compound, exploring its mechanisms of action, toxicity, and implications for health and industry.

This compound appears as a yellow crystalline solid and is highly soluble in water. Its primary mechanism of action is attributed to the presence of chromium in the +6 oxidation state (Cr(VI)), which acts as a strong oxidizing agent. This property facilitates electron transfer reactions, making it useful in various chemical processes, including organic synthesis and analytical chemistry.

Key Chemical Properties:

| Property | Value |

|---|---|

| Chemical Formula | Li₂CrO₄·2H₂O |

| Solubility | High (water soluble) |

| Appearance | Yellow crystalline solid |

Enzyme Interaction

This compound has been shown to interact with enzymes that require magnesium as a co-factor. The compound can inhibit these enzymes by displacing magnesium ions, which are crucial for various biochemical pathways. This inhibition may have implications for mood disorders and neurodegenerative diseases , particularly through its effects on signaling pathways involving glycogen synthase kinase 3 (GSK-3).

Toxicity and Health Implications

This compound is classified as a suspected carcinogen and a severe irritant. Long-term exposure can lead to serious health issues, including:

- Skin and Eye Irritation: Direct contact can cause irritation and allergic reactions.

- Respiratory Issues: Inhalation may result in chronic respiratory conditions, including bronchitis.

- Carcinogenic Effects: Prolonged exposure has been linked to lung cancer due to its chromate content .

Toxicity Data:

| Effect | Description |

|---|---|

| Acute Toxicity | Skin irritation, respiratory distress |

| Chronic Exposure Effects | Lung cancer risk, liver and kidney damage |

| LD50 Values | 13-28 mg Cr(VI)/kg in rats |

Case Studies

Several studies have investigated the biological effects of this compound:

- Corrosion Inhibition: Research indicates that this compound can form a protective layer on metal surfaces, potentially hindering corrosion processes. However, the toxicity of chromium compounds necessitates further exploration of safer alternatives.

- Catalytic Applications: Studies have explored its use as a catalyst in oxidation reactions. While promising results were observed, further research is needed to evaluate its efficiency compared to other catalysts .

- Potential in Drug Delivery: Ongoing research is assessing its application in targeted drug delivery systems due to its unique chemical properties. Initial findings suggest that it could enhance drug stability and release profiles.

化学反応の分析

Redox Reactions

The chromium(VI) center acts as a strong oxidizing agent, participating in electron-transfer reactions:

Example :

Precipitation Reactions

Chromate ions (

) form insoluble salts with divalent cations:

| Cation Source | Product | Solubility |

|---|---|---|

These reactions are utilized in analytical chemistry for gravimetric analysis .

Thermal Decomposition

Heating lithium chromate dihydrate induces dehydration and decomposition:

-

Dehydration :

-

Decomposition :

Reactivity with Acids and Bases

-

Acidic conditions : Chromate (

) converts to dichromate (

):

. -

Alkaline conditions : Reverts to chromate ions, stabilizing the hexavalent state .

Catalytic and Inhibitory Effects

This compound modifies reaction dynamics in mixed systems:

-

Lowering dehydration temperatures : In calcium hydroxide systems, co-addition of Li compounds reduces dehydration onset by ~60°C (see Table 1) .

-

Inhibition of enzymes : Displaces Mg²⁺ in metalloenzymes, disrupting biochemical pathways.

Table 1 : Effect of Li Compounds on Calcium Hydroxide Dehydration

| Sample | Peak Dehydration Temp. (°C) |

|---|---|

| Pure Ca(OH)₂ | 459 |

| Ca(OH)₂ + LiOH | 427 |

| Ca(OH)₂ + LiCl | 422 |

| Ca(OH)₂ + LiOH/LiCl | 400 |

Hazardous Reactions

特性

IUPAC Name |

dilithium;dioxido(dioxo)chromium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2Li.2H2O.4O/h;;;2*1H2;;;;/q;2*+1;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWLTFSQNFMYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].O.O.[O-][Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH4Li2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228499 | |

| Record name | Lithium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-01-7 | |

| Record name | Lithium chromate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHIUM CHROMATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39L61W2I4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。